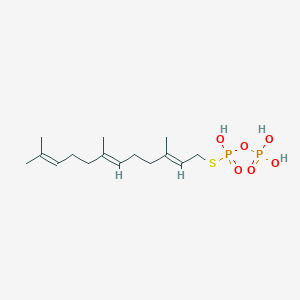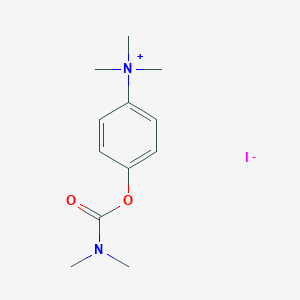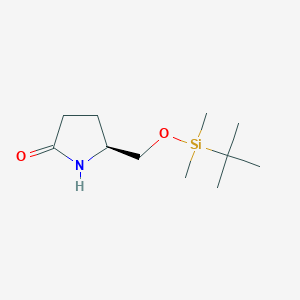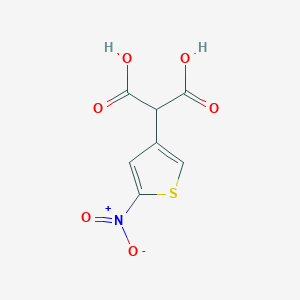
Farnesyl thiopyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Farnesyl thiopyrophosphate (FTPP) is a key intermediate in the biosynthesis of isoprenoids, which are important molecules involved in various biological processes. FTPP is synthesized in the mevalonate pathway, which is a metabolic pathway responsible for the biosynthesis of cholesterol, steroid hormones, and other isoprenoids.
Mecanismo De Acción
Farnesyl thiopyrophosphate acts as a substrate for protein farnesyltransferase (FTase) and protein geranylgeranyltransferase (GGTase), which catalyze the transfer of farnesyl and geranylgeranyl groups to target proteins. This prenylation process is critical for the proper localization and function of many proteins, including Ras and Rho family GTPases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Farnesyl thiopyrophosphate and its derivatives have been implicated in various physiological and pathological processes, including cancer, cardiovascular disease, and neurodegenerative disorders. Inhibition of protein prenylation by FTase and GGTase inhibitors has been shown to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Farnesyl thiopyrophosphate is a useful tool for studying protein prenylation and its role in various biological processes. However, its instability and low solubility in aqueous solutions can pose challenges for its use in lab experiments.
Direcciones Futuras
Future research on Farnesyl thiopyrophosphate and its derivatives could focus on developing more stable and soluble analogs for use in lab experiments and potential therapeutic applications. Additionally, further studies could explore the role of Farnesyl thiopyrophosphate in other biological processes beyond protein prenylation, such as lipid metabolism and immune function.
Métodos De Síntesis
Farnesyl thiopyrophosphate is synthesized from farnesyl diphosphate (FPP) through the action of farnesyl diphosphate synthase (FDPS) and thioredoxin (TRX). FDPS catalyzes the condensation of two molecules of isopentenyl diphosphate (IPP) to form FPP, which is then converted to Farnesyl thiopyrophosphate by TRX-mediated thiolation.
Aplicaciones Científicas De Investigación
Farnesyl thiopyrophosphate has been extensively studied for its role in various biological processes, including protein prenylation, signal transduction, and gene expression. Prenylation is a post-translational modification that involves the addition of isoprenoid groups to proteins, which is essential for their proper localization and function. Farnesyl thiopyrophosphate is a precursor of farnesylated and geranylgeranylated proteins, which play important roles in cell growth, differentiation, and apoptosis.
Propiedades
Número CAS |
106153-12-2 |
|---|---|
Fórmula molecular |
C15H28O6P2S |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
Clave InChI |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Sinónimos |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)




![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)



